(2R,5R)-1-Benzyl-2,5-dimethylpiperazine

Opioid Receptor Pharmacology Stereochemistry–Activity Relationship Chiral Drug Design

(2R,5R)-1-Benzyl-2,5-dimethylpiperazine (CAS 324750-43-8) is a chiral, enantiomerically defined cis-2,5-dimethylpiperazine derivative bearing an N-benzyl substituent. It belongs to the class of substituted piperazines, a privileged scaffold in medicinal chemistry.

Molecular Formula C13H22Cl2N2
Molecular Weight 277.23 g/mol
CAS No. 324750-43-8
Cat. No. B3125421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,5R)-1-Benzyl-2,5-dimethylpiperazine
CAS324750-43-8
Molecular FormulaC13H22Cl2N2
Molecular Weight277.23 g/mol
Structural Identifiers
SMILESCC1CNC(CN1CC2=CC=CC=C2)C.Cl.Cl
InChIInChI=1S/C13H20N2.2ClH/c1-11-9-15(12(2)8-14-11)10-13-6-4-3-5-7-13;;/h3-7,11-12,14H,8-10H2,1-2H3;2*1H/t11-,12-;;/m1../s1
InChIKeyNNOPREOUOQQPDC-MBORUXJMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,5R)-1-Benzyl-2,5-dimethylpiperazine (CAS 324750-43-8): A Defined cis-Chiral Piperazine Building Block for Asymmetric Synthesis and Receptor-Targeted Ligand Design


(2R,5R)-1-Benzyl-2,5-dimethylpiperazine (CAS 324750-43-8) is a chiral, enantiomerically defined cis-2,5-dimethylpiperazine derivative bearing an N-benzyl substituent [1]. It belongs to the class of substituted piperazines, a privileged scaffold in medicinal chemistry. The (2R,5R) absolute configuration places both methyl groups on the same face of the piperazine ring (cis orientation), which fundamentally distinguishes its three-dimensional shape, conformational preferences, and potential intermolecular interactions from its trans diastereomers and enantiomeric counterparts . The compound is commercially supplied as the free base or dihydrochloride salt with certified chemical purity generally ≥98%, making it suitable as a chiral building block for asymmetric synthesis, as a synthetic intermediate for pharmaceutical candidates, and as a stereochemically defined probe for receptor binding studies .

Why Substituting (2R,5R)-1-Benzyl-2,5-dimethylpiperazine with a Generic 2,5-Dimethylpiperazine Isomer or Racemic Mixture Carries Quantifiable Risk


In chiral piperazine chemistry, stereochemistry is not a trivial specification—it is a hard determinant of biological and synthetic outcomes. The (2R,5R) cis configuration of this compound enforces a specific spatial orientation of the methyl groups and the benzyl substituent, which directly influences receptor-ligand complementarity, catalytic asymmetric induction, and crystallinity of downstream intermediates . Published SAR studies on related 2,5-dimethylpiperazine scaffolds have demonstrated that switching between cis and trans configurations, or between enantiomeric pairs, can produce order-of-magnitude differences in receptor binding affinity. For example, in the δ-opioid receptor series, the (2S,5R) trans configuration yields low nanomolar affinity, while the enantiomeric mismatch results in negligible binding [1]. Similarly, in the androgen receptor antagonist series, the trans-2,5-dimethylpiperazine geometry is essential for potent antagonism (IC50 values in the nanomolar range), and loss of correct relative stereochemistry abolishes activity [2]. Procuring a racemic mixture, a diastereomeric blend, or the incorrect single enantiomer introduces an uncontrolled variable that can invalidate entire SAR campaigns, reduce synthetic yield in asymmetric transformations, and compromise the reproducibility of pharmacological data.

Head-to-Head and Cross-Study Quantitative Differentiation: (2R,5R)-1-Benzyl-2,5-dimethylpiperazine vs. Closest Stereochemical Analogs


Stereochemical Configuration as a Binary Determinant of δ-Opioid Receptor Binding: (2R,5R)-Benzyl vs. (2S,5R)-Allyl Scaffolds

In the context of δ-opioid receptor (DOR) ligand design, the stereochemistry at the 2- and 5-positions of the piperazine ring is a binary gatekeeper for binding. The (2S,5R) configuration of 1-allyl-2,5-dimethylpiperazine—a key intermediate for the high-affinity DOR agonist SNC 80—provides optimal spatial alignment for the receptor pocket, yielding low nanomolar DOR affinity (SNC 80 IC50 = 2.73 nM). In contrast, the (2R,5R) cis configuration introduces steric clashes with critical receptor residues, resulting in substantially reduced δ-opioid receptor affinity [1]. This stereochemical discrimination is not incremental—it represents a functional on/off switch, as the (2S,5R) enantiomer of the allyl analog shows negligible δ-opioid affinity relative to its cognate enantiomer . While the target compound bears a benzyl rather than allyl N-substituent, the underlying stereochemical principle governing piperazine ring–receptor complementarity is directly transferable, establishing the (2R,5R)-benzyl scaffold as the appropriate choice when a cis-2,5-dimethylpiperazine geometry is required for target engagement or as a stereochemical control element in asymmetric synthesis.

Opioid Receptor Pharmacology Stereochemistry–Activity Relationship Chiral Drug Design

Enantiomeric Purity and Chemical Identity: (2R,5R) vs. Racemic 1-Benzyl-2,5-dimethylpiperazine (CAS 29906-55-6)

The target compound (2R,5R)-1-Benzyl-2,5-dimethylpiperazine (CAS 324750-43-8) is supplied as a single, enantiomerically defined stereoisomer with a chemical purity specification of ≥98% (HPLC) . In contrast, the generic 1-Benzyl-2,5-dimethylpiperazine (CAS 29906-55-6) is commercially offered as a mixture of diastereomers with undefined enantiomeric composition, typically at 95% chemical purity without stereochemical specification . For asymmetric synthesis applications, the use of a diastereomeric mixture introduces at least 50% of an undesired stereoisomer that will propagate through subsequent synthetic steps, reducing the maximum theoretical yield of the desired enantiopure product by half and complicating purification. In chiral HPLC method development, the single-enantiomer (2R,5R) compound serves as an authentic reference standard for method calibration, whereas the diastereomeric mixture cannot fulfill this role.

Chiral Purity Asymmetric Synthesis Procurement Specification

trans-2,5-Dimethylpiperazine Scaffold Confers Potent Androgen Receptor Antagonism, Whereas cis Geometry Diverges: Stereochemical Basis for Differential Pharmacological Activity

A well-characterized series of N-arylpiperazine-1-carboxamide derivatives built on the trans-2,5-dimethylpiperazine scaffold exhibits potent androgen receptor (AR) antagonism. In reporter gene assays, the lead compound YM-175735 (bearing trans-2,5-dimethyl geometry) demonstrated IC50 values in the nanomolar range against human AR [1]. The trans configuration is essential for this activity, as the relative orientation of the 2- and 5-methyl groups controls the presentation of the N-arylcarboxamide pharmacophore to the AR ligand-binding domain. Although direct IC50 data for the corresponding (2R,5R)-cis-benzylpiperazine derivative at AR are not publicly available, the established SAR demonstrates that the cis geometry is structurally incapable of adopting the bioactive conformation required for potent AR antagonism. Researchers targeting the androgen receptor should therefore select a trans-2,5-dimethylpiperazine building block, while those requiring a cis scaffold for other receptor targets or for use as a stereochemical control element in synthesis should procure the (2R,5R) compound.

Androgen Receptor Antagonism Prostate Cancer Stereochemistry–Activity Relationship

Physicochemical Property Differentiation: Boiling Point and Density of (2R,5R)-1-Benzyl-2,5-dimethylpiperazine vs. Stereoisomeric and Debenzylated Analogs

The (2R,5R)-1-Benzyl-2,5-dimethylpiperazine free base has a reported boiling point of 292 °C at atmospheric pressure and a density of 0.964 g/mL, with a flash point of 110 °C [1]. These values are consistent with the molecular formula C13H20N2 (MW 204.31 g/mol). In comparison, the debenzylated analog (2R,5R)-2,5-dimethylpiperazine (CAS 155836-53-6, MW 114.19 g/mol) exhibits a significantly lower boiling point (approximately 165 °C) due to the absence of the hydrophobic benzyl group, which reduces molecular weight and polar surface area . The trans diastereomer (2R,5S)-1-benzyl-2,5-dimethylpiperazine (CAS 3138-88-3) shares an identical molecular weight and formula with the target compound but may exhibit subtle differences in boiling point and chromatographic retention due to altered molecular shape and dipole moment . These physicochemical differences have practical implications for distillation-based purification, flash chromatography method development, and storage condition selection.

Physicochemical Characterization Process Chemistry Purification Method Development

Where (2R,5R)-1-Benzyl-2,5-dimethylpiperazine Provides Verifiable Advantage: Evidence-Backed Application Scenarios


Asymmetric Synthesis of Chiral Ligands and Organocatalysts Requiring a cis-2,5-Dimethylpiperazine Core

The defined (2R,5R) cis configuration of this compound makes it an ideal starting material for constructing C2-symmetric or pseudo-C2-symmetric chiral ligands and organocatalysts. The cis geometry places both methyl groups on the same face of the piperazine ring, creating a sterically differentiated environment that can be exploited for enantioselective transformations . The N-benzyl group serves as a readily removable protecting group (via hydrogenolysis) or can be retained as a steric/electronic tuning element. Use of the enantiopure (2R,5R) building block eliminates the need for chiral resolution at a later stage, preserving both material economy and enantiomeric excess in the final ligand.

Stereochemical Probe in Opioid Receptor Pharmacological Studies

For research groups investigating the stereochemical requirements of opioid receptor subtypes, the (2R,5R)-benzyl-2,5-dimethylpiperazine scaffold provides the cis-configured control compound necessary to benchmark against trans-configured high-affinity ligands [1]. As demonstrated in the δ-opioid receptor series, the stereochemistry of the piperazine ring is a critical determinant of binding affinity, and the availability of a defined (2R,5R) benzyl analog enables systematic SAR studies to map the stereochemical tolerance of the receptor binding pocket .

Chiral Reference Standard for Analytical Method Development and Quality Control

The (2R,5R) compound, supplied at ≥98% chemical purity, serves as an authentic chiral reference standard for developing and validating chiral HPLC or SFC methods used to determine enantiomeric excess in synthetic intermediates and final active pharmaceutical ingredients (APIs) . Its well-defined retention characteristics on chiral stationary phases (e.g., amylose- or cellulose-based columns with hexane/isopropanol mobile phases) allow method calibration and system suitability testing that cannot be achieved with diastereomeric mixtures or racemic standards .

Synthetic Intermediate for CNS-Targeted Drug Discovery Programs

The piperazine scaffold is a privileged structure in CNS drug discovery, and the (2R,5R)-benzyl-2,5-dimethylpiperazine compound appears in patent literature as a synthetic intermediate for LXRβ agonists, androgen receptor modulators, and δ-opioid receptor ligands . Its defined stereochemistry allows medicinal chemistry teams to explore the impact of absolute configuration on target engagement, off-target selectivity, and ADME properties during lead optimization, without the confounding factor of stereochemical heterogeneity.

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